benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
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Overview
Description
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.326. This compound has garnered attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a type of carbamate compound. Carbamates are known to interact with their targets through the formation of covalent bonds . The carbamate group (-NHCOO-) in the molecule can form a covalent bond with the amino group of the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally known to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific targets of the compound and the changes induced by its interaction with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(aminomethyl)cyclopentane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Cyclopentyl carbamate
- Aminomethyl carbamate
Uniqueness
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is unique due to its specific structure, which combines the benzyl group with the cyclopentyl ring and the aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGTGNYQQVGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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